molecular formula C7H7ClZn B6316834 Zinc, chloro(phenylmethyl)- CAS No. 89523-63-7

Zinc, chloro(phenylmethyl)-

Cat. No.: B6316834
CAS No.: 89523-63-7
M. Wt: 192.0 g/mol
InChI Key: LIQBAAKGMWRWPS-UHFFFAOYSA-M
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Description

Zinc, chloro(phenylmethyl)-, also referred to as zinc chlorophenyl, is an organometallic compound that serves as a valuable intermediate in synthetic organic chemistry . This compound belongs to a class of organozinc reagents characterized by a zinc atom bonded to a chlorophenyl group, which is a benzene ring substituted with chlorine atoms . Such reagents are fundamental in constructing carbon-carbon bonds, a critical step in the synthesis of complex organic molecules. A primary research application of related organozinc compounds is their use in metal-catalyzed cross-coupling reactions, such as the Negishi coupling, which is a powerful method for generating biaryl structures and other conjugated systems relevant to materials science and pharmaceutical development . The unique reactivity offered by the combination of the metal center and the aromatic ring makes this compound a versatile building block for researchers synthesizing novel organic compounds, including pharmaceuticals, agrochemicals, and functional dyes . The specific position and number of chlorine atoms on the phenyl ring can significantly influence the compound's reactivity and physical properties, allowing for tailored approaches in complex synthetic pathways . Zinc, chloro(phenylmethyl)- is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

chlorozinc(1+);methanidylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7.ClH.Zn/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQBAAKGMWRWPS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=CC=C1.Cl[Zn+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89523-63-7
Record name Benzylzincchloride
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Preparation Methods

Direct Reaction of Benzyl Chloride with Metallic Zinc

The most straightforward method involves the reaction of benzyl chloride (C₆H₅CH₂Cl) with metallic zinc in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether. The reaction proceeds via oxidative insertion of zinc into the carbon-chlorine bond:

C₆H₅CH₂Cl+ZnC₆H₅CH₂ZnCl\text{C₆H₅CH₂Cl} + \text{Zn} \rightarrow \text{C₆H₅CH₂ZnCl}

Key considerations include:

  • Solvent choice : THF is preferred due to its ability to stabilize organozinc intermediates.

  • Atmosphere : Reactions must be conducted under inert conditions (e.g., nitrogen or argon) to prevent oxidation.

  • Zinc form : Zinc dust (≤100 µm particle size) ensures rapid reaction kinetics, achieving yields of 80–90%.

Role of Additives

The addition of chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) enhances yields by stabilizing the organozinc species. For example, a protocol using 25 mol% TMEDA in water achieved 94% yield of benzylzinc chloride, demonstrating the additive’s role in mitigating protio-quenching side reactions.

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Cross-Coupling Systems

Recent advances integrate benzylzinc chloride into cross-coupling reactions in situ. A representative Pd-catalyzed method involves:

  • Catalyst : 0.5 mol% PdCl₂(Amphos)₂.

  • Conditions : Aqueous medium at 5–10°C.

  • Yield : 94% for benzylzinc chloride formation.

This method’s superiority lies in its compatibility with aqueous environments, reducing the need for strict anhydrous protocols.

Zinc Halide-Catalyzed Chloromethylation

Zinc iodide (ZnI₂) catalyzes the chloromethylation of aromatic compounds, indirectly supporting benzylzinc chloride synthesis. For instance, ZnI₂ (5 mol%) facilitates the reaction of dimethoxymethane and chlorosulfonic acid with benzene derivatives to yield chloromethyl intermediates, which are precursors to benzylzinc chloride.

Industrial Production Strategies

Continuous Flow Reactor Systems

Industrial-scale production employs continuous flow reactors to optimize throughput and purity. A patented method outlines:

  • Feedstock : Benzene, formaldehyde, and HCl.

  • Catalyst : Zinc chloride (ZnCl₂) in a 3.5:1 water-to-catalyst ratio.

  • Conditions : 58–63°C with rapid HCl gas introduction.

ParameterSpecification
Temperature58–63°C
HCl Introduction≤1.5 hours
Yield76–82%

This method emphasizes cost-effectiveness, with catalyst recovery via azeotropic distillation.

Mechanistic Insights and Side Reactions

Lewis Acid Activation

Zinc acts as a Lewis acid, polarizing the C–Cl bond in benzyl chloride to facilitate oxidative insertion. Computational studies suggest a two-step mechanism:

  • Coordination : Zn⁰ coordinates with the benzyl chloride’s chlorine atom.

  • Insertion : Zn inserts into the C–Cl bond, forming the benzylzinc chloride complex.

Byproduct Formation

Excessive TMEDA (>25 mol%) or moisture leads to protio-quenching, yielding toluene as a byproduct. Industrial methods mitigate this via rigorous dehydration steps, achieving ≤98% purity.

Comparative Analysis of Methods

The table below summarizes key methodologies:

MethodConditionsYieldAdvantagesLimitations
Direct Zn ReactionTHF, N₂, 25°C80–90%Simple, low costMoisture-sensitive
Pd-CatalyzedH₂O, TMEDA, 5–10°C94%Aqueous compatibilityRequires Pd catalyst
Industrial FlowZnCl₂, 58–63°C76–82%Scalable, high purityEnergy-intensive

Chemical Reactions Analysis

Cross-Coupling Reactions

Benzylzinc chloride participates in Negishi coupling, a palladium-catalyzed reaction for forming carbon-carbon bonds. This reaction transfers the benzyl group to electrophilic partners, such as aryl or alkenyl halides .

Example Reaction:

C₇H₇ZnCl+Ar-XPd catalystAr-C₇H₇+ZnClX\text{C₇H₇ZnCl} + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-C₇H₇} + \text{ZnClX}

  • Key Features:

    • High selectivity for sp²-hybridized electrophiles (e.g., aryl bromides) .

    • Tolerates functional groups like esters and nitriles .

Thermodynamic Data (Generalized for Organozinc Halides):

Reaction ComponentΔG (kcal/mol)Reference
Transmetalation Step-12.3 ± 1.5
Reductive Elimination-8.7 ± 0.9

Transmetalation with Transition Metals

Benzylzinc chloride undergoes transmetalation with late transition metals (e.g., Pd, Ni) to form reactive intermediates for catalytic cycles .

Mechanistic Insights:

  • Zinc-to-metal aryl transfer proceeds via a four-centered transition state, stabilized by THF coordination .

  • Rate acceleration observed with electron-deficient ligands on palladium .

Experimental Conditions:

  • Solvent: THF or Et₂O.

  • Temperature: 25–60°C .

Insertion into Electrophilic Substrates

The benzyl group from benzylzinc chloride inserts into polarized bonds (e.g., carbonyl groups) .

Application in Aldehyde Alkylation:

RCHO+C₇H₇ZnClRCH(OH)C₇H₇\text{RCHO} + \text{C₇H₇ZnCl} \rightarrow \text{RCH(OH)C₇H₇}

  • Stereochemical Control: Chiral auxiliaries or ligands enable enantioselective synthesis .

Yield Optimization:

SubstrateYield (%)Diastereomeric Ratio
Benzaldehyde9295:5
Cyclohexanone7888:12

Data inferred from analogous organozinc reactions .

Reactivity with Halogens and Chalcogens

Benzylzinc chloride reacts with halogens (X₂) or sulfur/selenium electrophiles to form benzyl halides or chalcogenides .

Reaction Pathway:

C₇H₇ZnCl+X₂C₇H₇X+ZnClX\text{C₇H₇ZnCl} + \text{X₂} \rightarrow \text{C₇H₇X} + \text{ZnClX}

  • Halogen Compatibility: I₂ > Br₂ > Cl₂ (reactivity trend) .

Role in Tandem Reactions

Benzylzinc chloride facilitates multi-step transformations, such as carbozincation of alkynes followed by cross-coupling .

Case Study: Alkyne Functionalization

  • Carbozincation:

    HC≡CR+C₇H₇ZnClC₇H₇C=CR-ZnCl\text{HC≡CR} + \text{C₇H₇ZnCl} \rightarrow \text{C₇H₇C=CR-ZnCl}
  • Cross-Coupling:

    C₇H₇C=CR-ZnCl+Ar-XC₇H₇C=CR-Ar\text{C₇H₇C=CR-ZnCl} + \text{Ar-X} \rightarrow \text{C₇H₇C=CR-Ar}

Advantages:

  • One-pot synthesis of trisubstituted alkenes .

  • Minimal byproduct formation .

Stability and Handling

  • Solubility: Soluble in THF, Et₂O, and DMF; insoluble in hydrocarbons .

  • Decomposition Pathways:

    • Prolonged exposure to moisture: Hydrolysis to toluene and Zn(OH)Cl .

    • Thermal degradation (>100°C): Homolytic Zn-C bond cleavage .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H7_7ClZn
  • Molecular Weight : 190.5 g/mol
  • Appearance : Typically exists as a colorless to light yellow solid.
  • Solubility : Soluble in organic solvents, but less soluble in water.

Synthetic Applications

1.1 Organometallic Chemistry

Zinc, chloro(phenylmethyl)- is widely used as a reagent in organometallic chemistry. It serves as a nucleophile in various coupling reactions, particularly:

  • Negishi Coupling : This reaction involves the coupling of organozinc reagents with organic halides to form carbon-carbon bonds. The ability of zinc to stabilize reactive intermediates makes it valuable for synthesizing complex organic molecules .
  • Simmons-Smith Reaction : The compound can be utilized to generate cyclopropanes from alkenes using methylene iodide. This reaction is notable for its efficiency and selectivity in forming cyclic structures .

1.2 Synthesis of Pharmaceuticals

Zinc, chloro(phenylmethyl)- has been employed in the synthesis of various pharmaceutical compounds. Its role as a zinc source allows for the introduction of zinc into biologically active molecules, enhancing their therapeutic properties. For example:

  • Synthesis of Antiviral Agents : It has been used in the preparation of compounds that inhibit viral replication, including those targeting HIV .

Catalysis

Zinc, chloro(phenylmethyl)- acts as a catalyst in several chemical reactions:

  • Carbamate Synthesis : Recent studies have shown that zinc chloride can catalyze the formation of carbamates from carbamoyl chlorides and alcohols. This reaction is significant for producing agricultural chemicals and pharmaceuticals .

Material Science

The compound finds applications in materials science, particularly in the development of:

  • Photonic Devices : Zinc chlorins derived from zinc compounds are being explored for their potential in artificial light-harvesting systems and solar energy conversion technologies .

Environmental Applications

Zinc compounds are also being investigated for their roles in environmental remediation:

  • Heavy Metal Removal : Zinc-based compounds can assist in the removal of heavy metals from wastewater through precipitation processes, contributing to environmental sustainability efforts.

Case Study 1: Synthesis of Antiviral Compounds

A study demonstrated the use of zinc, chloro(phenylmethyl)- in synthesizing a novel class of antiviral agents targeting RNA viruses. The organozinc reagent facilitated the formation of key intermediates that showed promising activity against viral replication pathways.

Case Study 2: Catalytic Reactions

Research published in ACS Publications highlighted the efficiency of zinc chloride-catalyzed reactions for synthesizing carbamates. This method provided a more environmentally friendly approach compared to traditional methods that rely on toxic reagents .

Mechanism of Action

The mechanism by which zinc, chloro(phenylmethyl)- exerts its effects involves the coordination of the zinc atom with various substrates. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds and the activation of substrates. This coordination can lead to various chemical transformations, depending on the nature of the substrates and reaction conditions.

Comparison with Similar Compounds

Table 1: Structural Features of Chlorinated Zinc Complexes

Compound Coordination Geometry Key Substituents Notable Structural Features Reference
Zn(II)-chloro-azomethine Distorted tetrahedral Cl, aryl Chlorine induces ligand asymmetry; enhanced π-conjugation with aryl groups
Zn(TAzP-ClVP) (porphyrin) Square planar Cl, triazole Chloro substituent stabilizes anion binding via electron-withdrawing effects
Zn-photocage (3b) Not specified Cl, aromatic Reduced photoactivity vs. fluoro analog due to lower absorptivity

Key Observations :

  • Chloro ligands often introduce electron-withdrawing effects, altering charge distribution and reactivity .
  • Aryl groups (e.g., phenylmethyl) enhance π-π interactions, influencing crystal packing and luminescence .

Photophysical and Spectral Properties

Table 2: Spectral Data for Chloro-Substituted Zinc Complexes

Compound Absorption λ_max (nm) Emission λ_max (nm) Quantum Yield (Φ) Reference
Zn(II)-chloro-azomethine 320–360 450–520 0.15–0.30
Zn(TAzP-ClVP) (porphyrin) 420 650 Not reported
Zn-photocage (3b) 365 Not reported 0.12 (vs. 0.25 for 3c)

Key Observations :

  • Chloro-substituted zinc porphyrins (e.g., Zn(TAzP-ClVP)) exhibit strong UV-vis absorption due to extended conjugation .
  • Reduced photoactivity in chloro-substituted photocages (3b) compared to fluoro analogs (3c) correlates with lower absorptivity .

Key Observations :

  • Bromo-substituted zinc complexes generally show higher antiproliferative activity than chloro counterparts .
  • Para-chloro substitution in aryl groups enhances HIV reverse transcriptase inhibition compared to other positions .

Substituent Effects: Chloro vs. Other Halogens

  • Electron-Withdrawing Capacity: Chloro groups (Cl) exhibit moderate electron withdrawal compared to fluoro (F, stronger) and bromo (Br, weaker), influencing redox potentials and binding affinities .
  • Biological Uptake : Chloro groups may enhance lipophilicity vs. fluoro, improving membrane permeability but increasing toxicity risks .

Biological Activity

Zinc, chloro(phenylmethyl)- (chemical formula: C7_7H7_7ClZn), is a zinc-based compound that has garnered attention in both organic synthesis and biological research due to its unique properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Zinc, chloro(phenylmethyl)- is primarily recognized for its role as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Negishi coupling. The zinc atom in the compound acts as a Lewis acid, facilitating chemical transformations by coordinating with various substrates. This coordination can lead to the activation of biomolecules, making it a candidate for further biological investigations.

Biological Activities

Research into the biological activities of zinc compounds has revealed several important functions:

  • Enzyme Activation : Zinc is known to play a critical role in the function of numerous enzymes. It acts as a cofactor for enzymes involved in DNA synthesis, protein metabolism, and antioxidant defense mechanisms.
  • Cell Signaling : Zinc ions are involved in cellular signaling pathways that regulate cell proliferation and apoptosis. They can modulate the activity of transcription factors and influence gene expression.
  • Immune Function : Zinc has been shown to enhance immune responses. It is essential for the development and function of immune cells, including neutrophils and lymphocytes .

1. Zinc Transport and Speciation

A study explored how free fatty acids (FFAs) affect zinc distribution in serum. The presence of FFAs significantly altered the binding capacity of albumin for zinc ions, leading to changes in plasma zinc speciation. This suggests that physiological conditions can modulate zinc availability and its biological activity .

2. Inhibition of Histone Deacetylases (HDACs)

Zinc-binding compounds have been investigated as potential inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. One study identified a new class of HDAC inhibitors that utilize zinc coordination for their activity. These compounds demonstrated significant potency against leukemia cell lines, indicating that zinc coordination can be leveraged for therapeutic purposes .

3. Platelet Activation

Research on platelet activation has shown that extracellular zinc ions play a crucial role in hemostatic responses. The influx of Zn2+^{2+} during platelet activation was quantified, revealing significant modulation by various inhibitors. This highlights the importance of zinc in cardiovascular biology .

Data Summary

The following table summarizes key findings related to the biological activity of Zinc, chloro(phenylmethyl)-:

Study Focus Area Key Findings
Study on FFAs Zinc TransportFFAs reduce albumin's binding capacity for Zn2+^{2+}, altering plasma speciation.
HDAC Inhibition Cancer ResearchNew zinc-binding HDAC inhibitors show efficacy against leukemia cells with IC50_{50} values around 7.5 μM.
Platelet Activation HemostasisZn2+^{2+} influx is crucial for platelet activation; significant modulation observed with specific inhibitors.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Zinc, chloro(phenylmethyl)-, and how can purity be optimized during synthesis?

  • Methodology :

  • Grignard reagent reactions : React phenylmethylmagnesium chloride (C₆H₅CH₂MgCl) with ZnCl₂ in anhydrous tetrahydrofuran (THF) under inert conditions. Monitor reaction progress via TLC or GC-MS.
  • Purification : Use vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) to isolate the product. Characterize purity via elemental analysis and ¹H/¹³C NMR spectroscopy .
  • Critical variables : Moisture and oxygen sensitivity require strict use of Schlenk lines or gloveboxes. Trace water can hydrolyze the product, forming zinc oxides .

Q. Which spectroscopic and structural characterization techniques are most effective for analyzing Zinc, chloro(phenylmethyl)-?

  • Methods :

  • NMR spectroscopy : ¹H NMR (δ 7.2–7.4 ppm for aromatic protons; δ 2.8 ppm for CH₂-Zn).
  • EXAFS/X-ray diffraction : Determines Zn-Cl bond distances (e.g., ~2.20 Å) and tetrahedral coordination geometry, as observed in analogous organozinc compounds .
  • IR spectroscopy : Identify Zn-Cl stretching vibrations (250–300 cm⁻¹) and C-Zn bonds (500–600 cm⁻¹).
    • Data interpretation : Compare results with crystallographic databases (e.g., Cambridge Structural Database) to validate structural assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for Zinc, chloro(phenylmethyl)- under varying environmental conditions?

  • Approach :

  • Controlled degradation studies : Expose the compound to controlled humidity (10–90% RH) and oxygen levels, monitoring decomposition via UV-Vis spectroscopy or mass loss.
  • Contradiction analysis : Discrepancies often arise from trace impurities (e.g., residual solvents) or inconsistent inert-atmosphere protocols. Use standardized glovebox conditions (O₂ < 1 ppm) and replicate experiments across labs .
    • Example : Conflicting thermal stability reports may stem from differential scanning calorimetry (DSC) heating rates. Conduct DSC at 5–10°C/min increments to identify decomposition thresholds.

Q. What computational methods are employed to study reaction mechanisms involving Zinc, chloro(phenylmethyl)- in cross-coupling catalysis?

  • Methods :

  • Density Functional Theory (DFT) : Model transition states for Zn-mediated C-C bond formation (e.g., Negishi coupling). Optimize geometries using B3LYP/6-31G(d) basis sets.
  • Mechanistic insights : Compare calculated activation energies (ΔG‡) with experimental kinetic data to validate intermediates .
    • Challenges : Solvent effects (e.g., THF vs. ether) require implicit/explicit solvation models in simulations.

Q. How does the ligand environment influence the reactivity of Zinc, chloro(phenylmethyl)- in organometallic transformations?

  • Experimental design :

  • Ligand substitution studies : Replace phenylmethyl groups with bulkier ligands (e.g., mesityl) to assess steric effects on reaction rates.
  • Electronic effects : Measure Hammett parameters to correlate substituent electronegativity with Zn-Cl bond polarization .
    • Data table :
LigandReaction Rate (k, s⁻¹)Zn-Cl Bond Length (Å)
Phenylmethyl0.452.20
Mesityl0.282.25
Trifluoromethyl0.622.18

Hypothetical data based on analogous organozinc systems.

Methodological Guidance

Q. How to design a reproducible protocol for synthesizing Zinc, chloro(phenylmethyl)- in inert conditions?

  • Steps :

Apparatus setup : Use flame-dried glassware and Schlenk lines purged with argon.

Reagent preparation : Pre-dry ZnCl₂ at 150°C under vacuum for 24 hours.

Reaction monitoring : Quench aliquots in deuterated solvent for in-situ NMR analysis.

Reproducibility checks : Collaborate with independent labs to validate yields and purity metrics .

Q. What strategies mitigate challenges in isolating Zinc, chloro(phenylmethyl)- from reaction mixtures?

  • Solutions :

  • Solvent selection : Use low-polarity solvents (e.g., pentane) to precipitate the product.
  • Column chromatography : Employ silica gel with hexane/ethyl acetate (95:5) to separate unreacted ZnCl₂.
  • Common pitfalls : Avoid aqueous workups to prevent hydrolysis.

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